5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide
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Overview
Description
5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a furan ring substituted with a dimethylsulfamoyl group and a trifluoromethoxyphenyl group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring followed by the introduction of the dimethylsulfamoyl and trifluoromethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(dimethylsulfamoyl)furan-2-carboxylic acid
- N-(4-trifluoromethoxyphenyl)furan-2-carboxamide
- 5-(methylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide
Uniqueness
5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide stands out due to the presence of both the dimethylsulfamoyl and trifluoromethoxyphenyl groups, which confer unique chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5S/c1-19(2)25(21,22)12-8-7-11(23-12)13(20)18-9-3-5-10(6-4-9)24-14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYCMLJMUHHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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